Lipophilicity (XLogP3) and CNS Drug-Likeness: Comparison with the Des-Fluorobenzoyl Parent Scaffold
The computed XLogP3 of 1-(3-fluorobenzoyl)-4-[(1-phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine is 2.2 . This value falls within the optimal CNS drug-likeness range (XLogP 1–3), contrasting with the des-fluorobenzoyl precursor 1-[(1-phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine (CAS 1338667-74-5, MW 243.3), which has a lower logP and lacks the benzoyl amide pharmacophore. For CNS-targeted programs, the 3-fluorobenzoyl compound offers a more balanced lipophilicity profile that favors passive blood-brain barrier permeation without incurring excessive logP-driven off-target binding. This physicochemical differentiation is quantifiable and directly impacts procurement decisions for CNS screening libraries.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.2 |
| Comparator Or Baseline | Des-fluorobenzoyl parent (CAS 1338667-74-5): lower logP (no fluorobenzoyl group); CNS drug-likeness benchmark range: XLogP 1–3 |
| Quantified Difference | XLogP3 of 2.2 positions this compound within the CNS-favorable range, distinct from lower-logP non-benzoylated analogs |
| Conditions | Computed using XLogP3 algorithm; reported by Kuujia.com based on PubChem data |
Why This Matters
For procurement in CNS drug discovery programs, XLogP3 of 2.2 places the compound in the optimal lipophilicity window for blood-brain barrier penetration, a key differentiator from non-benzoylated piperazine-triazole analogs that may be too polar.
- [1] Kuujia.com. Cas no 1396800-02-4. Computed Properties: XLogP3 = 2.2. Accessed April 2026. View Source
